molecular formula C25H32N2O4S B248582 (4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE

(4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE

Cat. No.: B248582
M. Wt: 456.6 g/mol
InChI Key: CNLLNBQGTCIFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a methoxyphenylsulfonyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced through a nucleophilic substitution reaction, while the methoxyphenylsulfonyl group is added via a sulfonylation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C25H32N2O4S/c1-31-23-9-11-24(12-10-23)32(29,30)27-15-5-8-22(19-27)25(28)26-16-13-21(14-17-26)18-20-6-3-2-4-7-20/h2-4,6-7,9-12,21-22H,5,8,13-19H2,1H3

InChI Key

CNLLNBQGTCIFKL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.